Cas no 1329969-53-0 (4,6-Dibromo-2-trifluoromethyl-pyrimidine)

4,6-Dibromo-2-trifluoromethyl-pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4,6-Dibromo-2-trifluoromethyl-pyrimidine
- F81883
- SB58680
- 4,6-Dibromo-2-(trifluoromethyl)pyrimidine
- 1329969-53-0
-
- Inchi: 1S/C5HBr2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H
- InChI Key: TXYFNXKWKULTFM-UHFFFAOYSA-N
- SMILES: C1(C(F)(F)F)=NC(Br)=CC(Br)=N1
Computed Properties
- Exact Mass: 305.84381g/mol
- Monoisotopic Mass: 303.84586g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 25.8Ų
4,6-Dibromo-2-trifluoromethyl-pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM494004-1g |
4,6-Dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 1g |
$882 | 2024-08-02 | |
1PlusChem | 1P020MD1-250mg |
4,6-Dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 250mg |
$273.00 | 2023-12-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9788-1g |
4,6-dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 1g |
¥4758.0 | 2024-04-25 | |
Ambeed | A866789-100mg |
4,6-Dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 100mg |
$177.0 | 2024-04-24 | |
1PlusChem | 1P020MD1-1g |
4,6-Dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 1g |
$758.00 | 2023-12-22 | |
Ambeed | A866789-250mg |
4,6-Dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 250mg |
$300.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9788-250.0mg |
4,6-dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 250.0mg |
¥1644.0000 | 2024-07-28 | |
Chemenu | CM494004-100mg |
4,6-Dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 100mg |
$193 | 2024-08-02 | |
1PlusChem | 1P020MD1-100mg |
4,6-Dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 100mg |
$161.00 | 2023-12-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU9788-5g |
4,6-dibromo-2-(trifluoromethyl)pyrimidine |
1329969-53-0 | 95% | 5g |
¥16659.0 | 2024-04-25 |
4,6-Dibromo-2-trifluoromethyl-pyrimidine Related Literature
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Additional information on 4,6-Dibromo-2-trifluoromethyl-pyrimidine
4,6-Dibromo-2-trifluoromethyl-pyrimidine: A Comprehensive Overview
4,6-Dibromo-2-trifluoromethyl-pyrimidine (CAS No. 1329969-53-0) is a synthetic organic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural properties and potential applications. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that are widely studied for their roles in biological systems and as building blocks in drug discovery. The molecule features a pyrimidine ring with bromine atoms at positions 4 and 6, and a trifluoromethyl group at position 2, making it a derivative with distinct electronic and steric characteristics.
The synthesis of 4,6-dibromo-2-trifluoromethyl-pyrimidine involves a series of carefully controlled chemical reactions. Typically, the starting material is a substituted pyrimidine, which undergoes bromination at specific positions under controlled conditions. The introduction of the trifluoromethyl group is achieved through nucleophilic substitution or coupling reactions, depending on the desired regiochemistry. The compound's structure has been optimized to enhance its stability and reactivity, making it suitable for various applications in medicinal chemistry.
Recent studies have highlighted the potential of 4,6-dibromo-2-trifluoromethyl-pyrimidine as a lead compound in the development of novel therapeutic agents. Its unique combination of bromine atoms and trifluoromethyl groups imparts significant electronic effects, which can be exploited to modulate biological activity. For instance, the bromine atoms contribute to the compound's lipophilicity and hydrogen bonding capacity, while the trifluoromethyl group enhances its metabolic stability and bioavailability.
In terms of biological activity, 4,6-dibromo-2-trifluoromethyl-pyrimidine has shown promise as an inhibitor of various enzymes and receptors associated with diseases such as cancer and inflammation. Researchers have reported that this compound exhibits selective binding to certain protein targets, suggesting its potential as a scaffold for drug design. Furthermore, its ability to penetrate cellular membranes efficiently makes it an attractive candidate for targeted drug delivery systems.
The application of computational chemistry techniques has significantly advanced our understanding of the properties of 4,6-dibromo-2-trifluoromethyl-pyrimidine. Molecular modeling studies have revealed that the compound's electronic structure allows for favorable interactions with biomolecules, such as DNA and proteins. These insights have guided further experimental work aimed at optimizing its pharmacokinetic properties and minimizing off-target effects.
In conclusion, 4,6-dibromo-2-trifluoromethyl-pyrimidine (CAS No. 1329969-53-0) represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. Its unique structure, combined with advancements in synthetic chemistry and computational modeling, positions it as a key player in the development of next-generation drugs. As research continues to uncover its full potential, this compound is expected to contribute significantly to the field of medicinal chemistry.
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